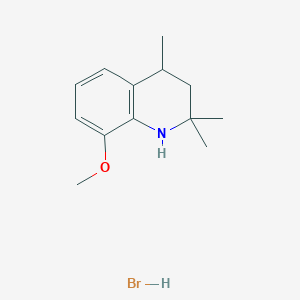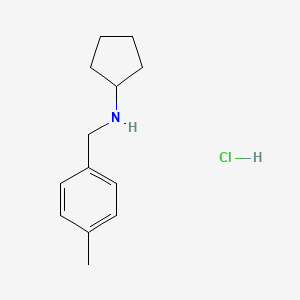![molecular formula C18H24ClNO B6319736 {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride CAS No. 878754-46-2](/img/structure/B6319736.png)
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride, also known as 3-BMPH, is an organic compound that has been studied extensively in the laboratory for its various scientific applications. It is a white, crystalline solid that is soluble in water and ethanol. 3-BMPH is an important compound in the field of organic chemistry and has been used in a variety of research projects.
Scientific Research Applications
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride has been used in a variety of scientific research projects due to its unique properties. It has been used in studies of the structure and function of proteins, as a substrate in enzyme kinetics, and as a ligand in molecular recognition studies. It has also been used in studies of the interaction between drugs and proteins, and in studies of the structure and function of DNA. Additionally, this compound has been used in studies of the pharmacokinetics of drugs, and in studies of the metabolism of drugs.
Mechanism of Action
The mechanism of action of {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride is not fully understood. However, it is believed to interact with proteins and other molecules in the body in order to alter their structure and function. It is thought to act as an inhibitor of certain enzymes, and as a ligand for certain receptors. Additionally, it is believed to interact with DNA in order to alter its structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to interact with proteins and other molecules in the body in order to alter their structure and function. It is thought to act as an inhibitor of certain enzymes, and as a ligand for certain receptors. Additionally, it is believed to interact with DNA in order to alter its structure and function.
Advantages and Limitations for Lab Experiments
The advantages of using {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride in laboratory experiments include its high solubility in water and ethanol, its low toxicity, its high yield in synthesis reactions, and its wide range of applications. The limitations of using this compound in laboratory experiments include its low stability, its potential for side effects, and its limited availability.
Future Directions
For research involving {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride include further studies of its mechanism of action, further studies of its biochemical and physiological effects, and further studies of its interactions with proteins and other molecules. Additionally, further studies of its potential applications in drug development and drug delivery systems, as well as further studies of its potential use in medical diagnostics, are possible. Finally, further studies of its potential use in biotechnology and nanotechnology are also possible.
Synthesis Methods
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride can be synthesized through a variety of methods. One of the most commonly used methods is the reaction between benzyl bromide and 2-methylpropyl amine hydrochloride in the presence of a base. This reaction yields the desired product with a high yield of over 90%. Other methods of synthesis include the reaction of benzyl bromide with 2-methylpropyl amine hydrochloride in the presence of a strong base such as potassium hydroxide and the reaction of benzyl bromide and 2-methylpropyl amine hydrochloride in the presence of an acid such as hydrochloric acid.
properties
IUPAC Name |
2-methyl-N-[(3-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-15(2)12-19-13-17-9-6-10-18(11-17)20-14-16-7-4-3-5-8-16;/h3-11,15,19H,12-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAAXBPVMXPGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B6319656.png)


![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)
![N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)](/img/structure/B6319696.png)

![Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6319717.png)

amine hydrochloride](/img/structure/B6319730.png)
amine hydrochloride](/img/structure/B6319741.png)
![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319756.png)
![(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319764.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319771.png)
amine hydrochloride](/img/structure/B6319782.png)